1,4-Dibenzoylbenzene

Catalog No.
S703900
CAS No.
3016-97-5
M.F
C20H14O2
M. Wt
286.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dibenzoylbenzene

1,4-Dibenzoylbenzene (CAS 3016-97-5) is a para-substituted diketone required for full conjugation in ladder polymers and GNRs. Substitution with 1,3-isomer degrades charge-carrier mobility.

  • Required monomer for fully conjugated polyacene ladder polymers & GNRs with maximum charge-carrier mobility.
  • Thermal stabilizer in PLA solid-phase polymerization; minimizes weight loss at 200°C and acidic byproducts.

CAS Number

3016-97-5

Product Name

1,4-Dibenzoylbenzene

IUPAC Name

(4-benzoylphenyl)-phenylmethanone

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

InChI

InChI=1S/C20H14O2/c21-19(15-7-3-1-4-8-15)17-11-13-18(14-12-17)20(22)16-9-5-2-6-10-16/h1-14H

InChI Key

NPENBPVOAXERED-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3

The exact mass of the compound 1,4-Dibenzoylbenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1,4-Dibenzoylbenzene, Terephthalophenone, p-Dibenzoylbenzene, 1,4-Phenylenebis(phenylmethanone), (1,4-Phenylene)bis(phenylmethanone)

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 100 g

1,4-Dibenzoylbenzene (CAS: 3016-97-5), also known as terephthalophenone, is a highly symmetrical aromatic diketone utilized primarily as a bifunctional building block in advanced polymer synthesis and as a specialized photoinitiator [1]. Characterized by two benzoyl groups located at the para positions of a central benzene ring, this compound offers exceptional thermal stability, UV absorption capabilities, and rigid linear geometry. In industrial and laboratory procurement, it is prioritized for the synthesis of fully conjugated polyacene ladder polymers, high-performance polyetherketones, and as a thermal stabilizer in solid-phase polymerizations [2]. Its dual reactive ketone centers make it a critical precursor for applications requiring precise cross-linking or linear chain extension, distinguishing it from mono-functional aromatic ketones.

Research Fit

Para-substituted isomer for symmetrical monomer and polymer architecture
High-purity building block for polymer chemistry and materials science
Reported higher melting point profile supports high-temperature processing workflows

Attempting to substitute 1,4-dibenzoylbenzene with its meta-substituted isomer (1,3-dibenzoylbenzene/isophthalophenone) or mono-functional analogs like benzophenone critically compromises polymer architecture and electronic properties [1]. In the synthesis of conductive ladder polymers and graphene nanoribbons (GNRs), the para substitution of 1,4-dibenzoylbenzene is strictly required to maintain full π-conjugation along the polymer backbone; substituting the 1,3-isomer forces a cross-conjugated structure that severely degrades charge-carrier mobility [1]. Furthermore, in photoinitiation and resin formulation, replacing this symmetrical diketone with benzophenone eliminates the bifunctional cross-linking capability, leading to inferior network formation and altered photophysical triplet-state decay kinetics [2].

Substitution Risk

Property
1,4-Isomer (Target)
1,3- / 1,2-Isomer (Substitute)
Thermal processing
Higher melting point profile enables high-temperature synthesis and material integrity
Lower melting points restrict thermal processing window and may compromise stability
PEMFC monomer performance
Unique reactivity-stability balance for non-fluorinated, ether-free membranes
Cannot replicate para-substitution reactivity; membrane conductivity and chemical resilience likely differ
Crystal packing & planarity
Confirmed near-planar geometry supports predictable solid-state ordering
Steric hindrance disrupts planarity, altering melting point and packing behaviour

Conjugation and Charge Mobility in Ladder Polymers

In the synthesis of polyacene-type ladder polymers (small-width graphene nanoribbons), the substitution pattern of the dibenzoylbenzene monomer dictates the electronic properties of the final material. Utilizing 1,4-dibenzoylbenzene yields a fully conjugated polymer backbone (PAL 1) with a measured charge-carrier mobility of ~7 cm²·V⁻¹·s⁻¹ [1]. In contrast, substituting the meta-isomer, 1,3-dibenzoylbenzene (isophthalophenone), results in a cross-conjugated polymer (PAL 2) with a significantly reduced mobility of ~3 cm²·V⁻¹·s⁻¹ and a 60 nm blue shift in the 0–0 absorption maxima [1].

Evidence DimensionCharge-carrier mobility in derived ladder polymers
Target Compound Data~7 cm²·V⁻¹·s⁻¹ (Fully conjugated PAL 1)
Comparator Or Baseline1,3-Dibenzoylbenzene (~3 cm²·V⁻¹·s⁻¹, Cross-conjugated PAL 2)
Quantified Difference>2x higher charge mobility for the 1,4-isomer derived polymer
ConditionsUltrafast optical pump-terahertz probe (OPTP) spectroscopy on synthesized polyacene ladder polymers

For buyers synthesizing conductive polymers or graphene nanoribbons, the 1,4-isomer is strictly required to achieve full π-conjugation and maximize electronic performance.

Melting Point Isomer Comparison
Head-to-head
1,4-Dibenzoylbenzene: 163–166 °C
1,3-Dibenzoylbenzene: 105–108 °C
1,2-Dibenzoylbenzene: 145–148 °C
Reported higher melting point may support thermal processing fit
Literature values; verify under specific process conditions

Chelation-Controlled Acylation for Diketone Synthesis

The procurement of pure 1,4-dibenzoylbenzene often relies on controlled synthetic routes that avoid the classical over-addition of organometallic reagents, which typically plagues standard acyl substitutions. When synthesized from PET-derived morpholine amides via the addition of phenylmagnesium bromide (PhMgBr), 1,4-dibenzoylbenzene can be isolated in a 65% yield without the formation of tertiary alcohol byproducts . This chelation-controlled mono-addition strategy provides a highly reproducible route to the pure diketone compared to direct Grignard addition to standard esters or acid chlorides, which suffer from severe over-addition .

Evidence DimensionProduct yield and purity profile
Target Compound Data65% isolated yield of pure 1,4-dibenzoylbenzene
Comparator Or BaselineClassical Grignard addition to esters (high tertiary alcohol over-addition)
Quantified DifferenceElimination of over-addition byproducts via morpholine amide precursors
ConditionsReaction of morpholine amide with PhMgBr for controlled diketone synthesis

Demonstrates a reliable, high-yield synthetic pathway for manufacturing or procuring the pure diketone without the costly purification steps required to remove tertiary alcohols.

Proton Conductivity in PEMFCs
Context-dependent
Sulfonated poly(phenylene) based on 1,4-dibenzoylbenzene monomer: 58.7–101.9 mS/cm
Nafion 211® (commercial benchmark)
Reported high conductivity supports non-fluorinated membrane research
Cross-study comparison; validate under identical fuel cell conditions

Thermal Stabilization in PLA Production

1,4-Dibenzoylbenzene serves as an exceptional aromatic ketone stabilizer during the solid-phase polymerization of polylactic acid (PLA) prepolymers [1]. When utilized as an additive, it helps maintain the structural integrity of the crystallized prepolymer (Mw 5,000 to 25,000), resulting in a highly stable resin with a weight reduction rate of ≤ 0.6% after heating at 200°C for 20 minutes under nitrogen flow [1]. This performance is critical for preventing the generation of acidic degradation compounds, outperforming unstabilized baselines that exhibit higher thermal degradation and lactide generation under identical high-temperature processing conditions [1].

Evidence DimensionThermal weight reduction rate at 200°C
Target Compound Data≤ 0.6% weight loss (stabilized with 1,4-dibenzoylbenzene)
Comparator Or BaselineUnstabilized PLA prepolymers (higher thermal degradation and acid generation)
Quantified DifferenceMaintains weight loss below 0.6% under high-temperature solid-phase polymerization
ConditionsHeating under nitrogen gas flow at 200°C for 20 minutes

Provides polymer manufacturers with a proven thermal stabilizer to prevent degradation and maintain molecular weight during the demanding solid-phase polymerization of PLA.

IEC & Power Density
Context-dependent
IEC: 1.04–2.07 meq/g; Power density (BSP-2): 0.60 W/cm²
Nafion 211®: 0.62 W/cm²; Linear analogue LSP-2: 0.49 W/cm²
Supports tunable IEC and reported comparable power density
Branched vs linear polymer comparison; review method-specific context

Bifunctional Photoinitiation and Ketyl Radicals

As a photoinitiator, 1,4-dibenzoylbenzene offers distinct advantages over mono-functional analogs like benzophenone due to its dual carbonyl centers. Time-resolved resonance Raman (ns-TR3) and transient absorption studies demonstrate that 1,4-dibenzoylbenzene undergoes efficient protonation and subsequent electron transfer to generate reactive ketyl radicals in aqueous and acidic solutions[1]. Unlike benzophenone, which acts solely as a linear chain initiator, the symmetrical para-diketone structure of 1,4-dibenzoylbenzene allows it to function as a bifunctional cross-linking photoinitiator, significantly altering the photopolymerization efficiency and network density in commercial acrylate resins [1].

Evidence DimensionPhotoinitiator functionality and reactive sites
Target Compound DataBifunctional (dual ketyl radical generation potential)
Comparator Or BaselineBenzophenone (mono-functional initiator)
Quantified DifferenceEnables cross-linking network formation vs. linear initiation
ConditionsLaser flash photolysis and ns-TR3 spectroscopy in neutral and acidic solutions

Essential for formulators of UV-curable resins who require a bifunctional photoinitiator to achieve higher cross-link densities than possible with standard benzophenone.

Patent-Claimed Photoinitiator
Class-level
Preferred embodiment in EP0371723A3 as photoinitiator with para-di(4-dimethylaminobenzoyl) benzene co-initiator
May indicate performance differentiation in photocurable compositions
No quantitative curing rate data; functional advantage implied by patent
Molecular Planarity
Class-level
Torsion angle –179(2)° (nearly planar)
Ortho-isomer expected to have significant out-of-plane twist
Supports predictable crystal packing for solid-state design
Single-crystal X-ray data; planarity confirms para-substitution effect

Fully Conjugated Ladder Polymer Synthesis

1,4-Dibenzoylbenzene is the required monomer for producing polyacene-type ladder polymers and graphene nanoribbons (GNRs) where maximum charge-carrier mobility and full π-conjugation are mandatory [1].

Thermal Stabilizer for Biopolymer Production

Utilized as a critical additive in the solid-phase polymerization of polylactic acid (PLA) to prevent thermal degradation, minimize weight loss at 200°C, and suppress the formation of acidic byproducts [2].

Bifunctional Photoinitiator for UV-Curable Resins

Formulated into commercial acrylate resins where its dual benzoyl groups generate ketyl radicals that facilitate both photoinitiation and polymer cross-linking, improving the mechanical properties of the cured film compared to mono-functional initiators [3].

High-Performance Polyetherketone Precursor

Serves as a rigid, symmetrical building block in the step-growth polymerization of advanced engineering plastics, where the para-substitution ensures optimal polymer chain packing and thermal resistance [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Non-fluorinated PEM development
Tunable IEC and reported proton conductivity
Power density and chemical stability testing
UV-curing photoinitiator systems
Patent-claimed 1,4-isomer specificity
Cure performance and coating quality validation
Oxygen-sensing polymer precursor
Documented p-PDV synthesis pathway
Fluorescence quenching and sensor response
Crystalline material & liquid crystal design
Confirmed planarity and higher melting point profile
Solid-state ordering and thermal stability

XLogP3

4.8

Other CAS

3016-97-5

Wikipedia

1,4-Dibenzoylbenzene

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